molecular formula C18H22N2 B131320 1-Benzyl-N-phenylpiperidin-4-amine CAS No. 1155-56-2

1-Benzyl-N-phenylpiperidin-4-amine

Cat. No. B131320
CAS RN: 1155-56-2
M. Wt: 266.4 g/mol
InChI Key: FSXGJIFBTBJMHV-UHFFFAOYSA-N
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Description

“1-Benzyl-N-phenylpiperidin-4-amine” is a chemical compound with the molecular formula C18H22N2 . It is also known by other names such as “4-ANILINO-1-BENZYLPIPERIDINE”, “N-Phenyl-1-(phenylmethyl)-4-piperidinamine”, and "1-Benzyl-4-anilinopiperidine" .


Synthesis Analysis

The synthesis of piperidone analogs, which includes “1-Benzyl-N-phenylpiperidin-4-amine”, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-N-phenylpiperidin-4-amine” can be represented by the IUPAC name “1-benzyl-N-phenylpiperidin-4-amine” and the InChI string "InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2" . The compound has a molecular weight of 266.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-N-phenylpiperidin-4-amine” include a molecular weight of 266.4 g/mol, an XLogP3-AA value of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 1-Benzyl-N-phenylpiperidin-4-amine has been synthesized through various techniques, including reductive amination of 4-piperidone and resolution by crystallization as the mandelate (Schramm & Christoffers, 2009). Another method involves regio- and stereoselective amination of epoxypiperidine derivatives (Veselov et al., 2009).

  • Structural Characterization : Detailed structural characterization of derivatives of 1-Benzyl-N-phenylpiperidin-4-amine has been conducted using various techniques, including X-ray crystallography, NMR, and DFT calculations. This research aids in understanding the molecular geometry and electronic properties of these compounds (Ghani & Mansour, 2011).

Chemical Properties and Reactions

  • Amination Processes : The compound has been utilized in studies exploring the amination of various substrates. For example, research into the intermolecular amination of benzylic C(sp3)-H bonds using iron catalysis highlighted its role in synthesizing substituted benzylamines (Khatua et al., 2022).

  • Reductive Aminations : Its use in catalytic reductive aminations for the synthesis of different kinds of amines, including pharmaceuticals and biomolecules, has been a significant area of research. This process is crucial for cost-effective and sustainable production (Murugesan et al., 2020).

Applications in Material Science

  • Optical and Electronic Properties : Studies have explored the fluorescence enhancement of certain compounds through N-phenyl substitutions, indicating potential applications in material science and photonic devices (Yang et al., 2002).

  • Security Ink Development : The compound has been used in the development of novel materials, such as security inks, demonstrating its potential in specialized applications like anti-counterfeiting technologies (Lu & Xia, 2016).

properties

IUPAC Name

1-benzyl-N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-13-11-18(12-14-20)19-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXGJIFBTBJMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151125
Record name 4-Anilino-1-benzylpiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N-phenylpiperidin-4-amine

CAS RN

1155-56-2
Record name 1-Benzyl-4-(phenylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-1-(phenylmethyl)-4-piperidinamine
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Record name 1155-56-2
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Record name 4-Anilino-1-benzylpiperidine
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Record name 1-benzyl-N-phenylpiperidin-4-amine
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Record name N-PHENYL-1-(PHENYLMETHYL)-4-PIPERIDINAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VB Journigan, C Mésangeau, N Vyas… - Journal of medicinal …, 2014 - ACS Publications
… Guanidated glycine 21 (1-carbon aliphatic linker) was synthesized by coupling Boc-Gly-OH with 4-(aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine (5b) using EDCI/HOBt to give …
Number of citations: 31 pubs.acs.org
T Zhuang, J Xiong, X Ren, L Liang, Z Qi… - European Journal of …, 2022 - Elsevier
To develop safer and potent analgesics, we designed, synthesized, and evaluated a new series of benzylaminofentanyl derivates as bifunctional μ opioid receptor (MOR) and σ 1 …
Number of citations: 4 www.sciencedirect.com
JV Mankus - 2012 - egrove.olemiss.edu
… 4-(aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine (56) underwent peptide coupling procedure51, 52 affording in 72% yield tert-butyl (2-(((1-benzyl-4(phenylamino)piperidin-4-yl)…
Number of citations: 2 egrove.olemiss.edu
PS Akella - 2020 - usiena-air.unisi.it
Le terapie epigenetiche rappresentano una delle aree più promettenti e innovative della scienza moderna. In particolare, l'uso di inibitori delgli enzimi della famiglia histone …
Number of citations: 2 usiena-air.unisi.it
N Relitti, AP Saraswati, G Chemi, M Brindisi… - European Journal of …, 2021 - Elsevier
In this work we describe the synthesis of potent and selective quinolone-based histone deacetylase 6 (HDAC6) inhibitors. The quinolone moiety has been exploited as an innovative …
Number of citations: 24 www.sciencedirect.com

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